Glibenclamide
Beschreibung
Eigenschaften
IUPAC Name |
5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O5S/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNLBTZKUZBEKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0037237 | |
| Record name | Glybenclamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0037237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glyburide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015151 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.06e-03 g/L | |
| Record name | Glyburide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015151 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10238-21-8 | |
| Record name | Glibenclamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10238-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyburide [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010238218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glyburide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01016 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | glyburide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759618 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glybenclamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0037237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glibenclamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.505 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYBURIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX6K58TVWC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glyburide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015151 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
169 - 170 °C | |
| Record name | Glyburide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01016 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Glyburide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015151 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Glyburide is synthesized through a multi-step process involving the reaction of 5-chloro-2-methoxybenzoic acid with 2-aminoethylsulfonamide to form 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide. This intermediate is then reacted with cyclohexyl isocyanate to yield glyburide .
Industrial Production Methods: Industrial production of glyburide involves optimizing the reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Glibensamid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen:
Oxidation: Glibensamid kann unter sauren Bedingungen mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.
Reduktion: Die Reduktion von Glibensamid kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden.
Substitution: Substitutionsreaktionen mit Glibensamid verwenden häufig Reagenzien wie Halogene oder Alkylierungsmittel.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion dechlorierte oder demethylierte Produkte erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Diabetes Management
Glyburide is commonly prescribed to patients with type 2 diabetes who are unable to achieve adequate glycemic control with lifestyle changes or metformin alone. A systematic review indicated that glyburide is associated with a higher risk of hypoglycemia compared to other sulfonylureas but does not significantly increase cardiovascular risks or mortality rates .
Table 1: Glyburide vs. Other Antidiabetic Medications
| Medication | Risk of Hypoglycemia | Cardiovascular Risk | Weight Change |
|---|---|---|---|
| Glyburide | Higher | No significant increase | +1.69 kg |
| Gliclazide | Lower | No significant increase | -0.41 kg |
| Metformin | Lowest | No significant increase | -1.5 kg |
Neuroprotection
Recent studies have identified glyburide's neuroprotective properties, particularly in retinal diseases such as age-related macular degeneration (AMD). Research demonstrated that glyburide administration protects human cone cell lines against oxidative stress and apoptosis, showing promise as a repurposable drug for neurodegenerative conditions . A case-control study further indicated that glyburide use correlates with reduced odds of developing new-onset dry AMD, suggesting a dose-response relationship .
Table 2: Neuroprotective Effects of Glyburide
| Study Focus | Findings |
|---|---|
| Oxidative Stress Protection | Reduced apoptosis in human cone cells |
| AMD Risk Reduction | Lower odds of new-onset dry AMD with increased doses |
Anti-inflammatory Effects
Glyburide has been observed to exert anti-inflammatory effects in various clinical contexts. A study involving patients with melioidosis (a severe bacterial infection) found that those taking glyburide had improved survival rates compared to non-users, likely due to its modulation of the immune response . The drug was linked to differential expression of immune-related genes, suggesting it may help contain excessive inflammatory responses in infections.
Table 3: Glyburide's Impact on Inflammatory Conditions
| Condition | Observational Findings |
|---|---|
| Melioidosis | Higher survival rates in diabetics using glyburide |
| General Inflammation | Modulation of immune response genes |
Wound Healing
Glyburide has also shown potential in promoting wound healing. A study indicated that topical application of glyburide significantly improved wound healing in obese mice by regulating protein levels associated with inflammation . The drug was found to enhance the degradation of nuclear receptor coregulator RIP140, which plays a role in inflammatory processes.
Table 4: Wound Healing Efficacy of Glyburide
| Study Type | Results |
|---|---|
| Animal Model | Improved wound healing in high-fat diet mice |
| Mechanism | Reduced RIP140 levels; enhanced M2 macrophage markers |
Wirkmechanismus
Glyburide exerts its hypoglycemic effects by binding to and inhibiting the ATP-sensitive potassium channels on pancreatic beta cells. This inhibition leads to the closure of these channels, resulting in depolarization of the cell membrane and subsequent opening of voltage-gated calcium channels. The influx of calcium ions triggers the release of insulin from the beta cells, thereby lowering blood glucose levels .
Vergleich Mit ähnlichen Verbindungen
Comparison with Sulfonylurea Compounds
Structural and Pharmacokinetic Profiles
Glyburide belongs to the arylsulfonylurea class, sharing structural similarities with glimepiride , glipizide , and gliclazide . These agents differ in pharmacokinetics:
- Glimepiride : Structurally similar to glyburide, with comparable hepatotoxicity and efficacy. However, glimepiride demonstrates higher wastewater removal efficiency (52.3% vs. 35.6% for glyburide) .
- Glipizide : Shorter half-life (2–7 hours) and delayed absorption with food, making it suitable for postprandial glucose control .
- Gliclazide : Modified-release formulations reduce hypoglycemia risk (0.24% vs. 1.37% for glyburide) and improve cardiovascular safety in older adults .
Comparison with Non-Sulfonylurea Antidiabetic Agents
Metformin (Biguanide)
- Mechanism : Reduces hepatic gluconeogenesis and enhances insulin sensitivity.
- Efficacy: Comparable to glyburide in glycemic control but with lower monotherapy failure rates (21% vs. 34%) .
- Safety: Lower hypoglycemia risk but associated with gastrointestinal side effects.
Repaglinide (Meglitinide)
- Mechanism : Stimulates insulin secretion with rapid onset and short duration.
- Efficacy : Similar 1-year glycemic control to glyburide but requires multiple daily doses .
- Safety : Lower risk of prolonged hypoglycemia due to shorter half-life .
Pharmacokinetic and Pharmacodynamic Considerations
- Liver Uptake : Glyburide’s hepatic uptake is mediated by organic anion-transporting polypeptides (OATPs), critical for its pharmacokinetics and PET imaging applications .
- Fetal Metabolism : CYP3A7 in fetal livers metabolizes glyburide to M5, which may accumulate in the fetus .
Environmental and Metabolic Considerations
- Wastewater Removal : Glyburide exhibits lower removal rates (35.6% in urban WWTPs) compared to glimepiride (52.3%), raising environmental persistence concerns .
Biologische Aktivität
Glyburide, a second-generation sulfonylurea, is primarily known for its role in managing type 2 diabetes mellitus (T2DM) by stimulating insulin secretion from pancreatic beta cells. This article delves into the various biological activities of glyburide, incorporating research findings, case studies, and data tables to highlight its multifaceted effects.
Glyburide exerts its biological effects primarily through the closure of ATP-sensitive potassium channels (K_ATP) on pancreatic beta cells. Under normal conditions, these channels remain open at low glucose levels, allowing potassium efflux and maintaining a hyperpolarized membrane potential. When glucose levels rise, K_ATP channels close, leading to cell depolarization, opening of voltage-gated calcium channels, and subsequent insulin release. Glyburide mimics this effect by directly closing K_ATP channels, thereby promoting insulin secretion independent of glucose levels .
Efficacy in Diabetes Management
Glyburide has been compared with other antidiabetic agents such as metformin. A study involving patients with gestational diabetes showed that glyburide was comparable to metformin in terms of glucose control but had a higher failure rate due to adverse effects and lack of glycemic control. In this study, 38% of patients on glyburide experienced treatment failure compared to 24% on metformin .
| Drug | Treatment Failure (%) | Adverse Effects (%) | Insulin Requirement (%) |
|---|---|---|---|
| Glyburide | 38 | 11 | 17 |
| Metformin | 24 | 2 | 4 |
Case Studies
A notable case study involved transitioning a young man with insulin-dependent diabetes to glyburide. After stabilizing his regimen at a dose of 1.02 mg/kg/day, his metabolic control improved significantly, evidenced by an average blood glucose level of 147.5 mg/dl and an A1C of 6.6% .
Anti-inflammatory Properties
Recent research has uncovered glyburide's anti-inflammatory effects beyond its role in diabetes management. It has been shown to prevent neutrophil extravasation in animal models, suggesting a potential role in modulating immune responses during infections . Additionally, a study indicated that patients taking glyburide had a reduced risk of severe outcomes from melioidosis, a serious infection often seen in diabetic patients .
Neuroprotective Effects
Glyburide also exhibits neuroprotective properties. A study found that intravenous administration of glyburide improved clinical outcomes in patients with malignant edema following large hemispheric infarcts. The treatment was associated with fewer deaths attributed to cerebral edema and improved midline shift measurements .
Wound Healing Enhancement
Interestingly, glyburide has been implicated in promoting wound healing through its effects on macrophages. Research demonstrated that glyburide reduces RIP140 protein levels in macrophages via a proteasome-mediated degradation pathway, which is crucial for inflammation resolution and tissue repair .
Summary of Findings
The biological activity of glyburide extends beyond its primary function as an antidiabetic agent. Its mechanisms include:
- Insulin Secretion Stimulation : Direct closure of K_ATP channels leading to increased insulin release.
- Anti-inflammatory Effects : Modulation of immune responses and reduction in neutrophil activity.
- Neuroprotection : Improved outcomes in cerebral edema cases.
- Wound Healing : Enhanced macrophage function through protein degradation pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
